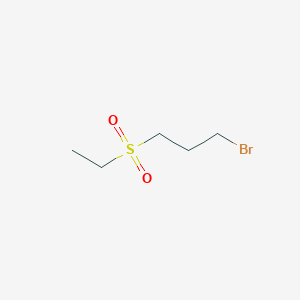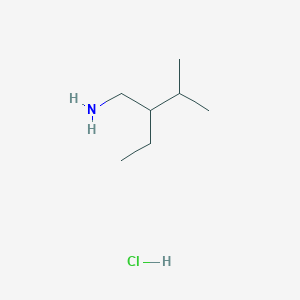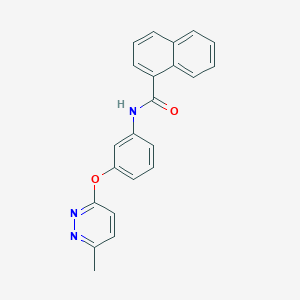
1-Bromo-3-(ethanesulfonyl)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(ethanesulfonyl)propane is a chemical compound with the molecular formula C5H11BrO2S and a molecular weight of 215.11 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 5 carbon atoms, 11 hydrogen atoms, 1 bromine atom, 2 oxygen atoms, and 1 sulfur atom .
Applications De Recherche Scientifique
Ozone Formation Potential
1-Bromo-propane, a compound related to 1-Bromo-3-(ethanesulfonyl)propane, has been studied for its unusual smog formation chemistry, particularly due to the presence of bromine. Initially, it shows a faster ozone build-up compared to ethane, but the bromine-containing secondary products tend to destroy ozone, leading to a net overall negative reactivity. This complex behavior suggests that 1-Bromo-propane could have a lower impact on peak ozone formation than previously thought, making it an interesting subject for further environmental impact studies (Whitten et al., 2003).
Quantum Chemistry Studies
Quantum chemistry level studies have been conducted on related brominated compounds, such as 1,3-dibromo-2,2-bis(bromomethyl)propane, revealing insights into their molecular structures and reactivities. These studies offer a deeper understanding of the bond orders and activities of the C—Br bonds, providing valuable information for the synthesis and application of such compounds in various scientific fields (Peng Yong-l, 2014).
Biodegradation and Environmental Remediation
Research on the aerobic biodegradation of 1,2-dibromoethane, a structurally similar compound, highlights the potential for using ethane or propane to stimulate the biodegradation process in groundwater contaminated with halogenated compounds. This suggests a viable method for in situ remediation strategies, which could be applicable to compounds like this compound (Hatzinger et al., 2015).
Synthesis and Structural Characterization
Bromination as a Synthetic Tool
The study of ionic bromination of ethane and other alkanes under mild conditions using bromine catalyzed by polyhalomethane·2AlBr3 aprotic organic superacids demonstrates the effectiveness of bromination in synthesizing monobromides with high yields and good selectivity. This provides a basis for the synthetic utility of bromination reactions, which could be applied to the synthesis and functionalization of compounds like this compound (Akhrem et al., 1995).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
1-Bromo-3-(ethanesulfonyl)propane is a chemical compound used in research
Mode of Action
Brominated compounds often participate in nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule that donates an electron pair) replaces a group in another molecule (in this case, the bromine atom). This can result in significant changes to the target molecule’s structure and function .
Biochemical Pathways
Brominated compounds are known to participate in various biochemical reactions, including free radical bromination and nucleophilic substitution . These reactions can influence a wide range of biochemical pathways, potentially leading to downstream effects on cellular function and metabolism .
Pharmacokinetics
The compound’s molecular weight (21511 g/mol) and formula (C5H11BrO2S) suggest that it may have certain physicochemical properties that influence its pharmacokinetics .
Result of Action
The compound’s potential to participate in nucleophilic substitution reactions suggests that it could induce significant changes in the structure and function of target molecules .
Propriétés
IUPAC Name |
1-bromo-3-ethylsulfonylpropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO2S/c1-2-9(7,8)5-3-4-6/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCWETDXIUVPFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-1-cyclopentyl-N-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2883095.png)

![Ethyl 2-(3,4,9-trimethyl-6,8-dioxo-7-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl)acetate](/img/structure/B2883097.png)


![2-amino-N-(4-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2883103.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-indazol-3-yl)methanone](/img/structure/B2883104.png)
![2-(methylsulfanyl)-3-(2-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2883105.png)
![(4-Piperidin-1-ylsulfonylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2883107.png)

-2-pyridinyl]oxy}-2-naphthyl)methanone](/img/structure/B2883111.png)
![N-(2-(6-((3-morpholinopropyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2883113.png)
